

Orotaldehyde physical and chemical properties

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An In-depth Technical Guide to **Orotaldehyde**: Physical and Chemical Properties

Introduction

Orotaldehyde, also known as 6-formyluracil, is a heterocyclic aldehyde derived from the pyrimidine uracil.[1] Its structure, which combines the reactive aldehyde functional group with the biologically significant uracil scaffold, makes it a compound of considerable interest in medicinal chemistry and organic synthesis.[1] As a derivative of uracil, a fundamental component of RNA, orotaldehyde and its analogs are explored for various biochemical and pharmacological applications, including their potential as enzyme inhibitors or anticancer agents.[1] This guide provides a comprehensive overview of the core physical and chemical properties of orotaldehyde, detailed experimental protocols, and its key reaction pathways, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental properties of **orotaldehyde** are summarized below. These characteristics are crucial for its handling, characterization, and application in experimental settings.



Property	Value	Source
IUPAC Name	1,2,3,4-Tetrahydro-2,4-dioxo-6- pyrimidinecarboxaldehyde	N/A
Synonyms	6-Formyluracil, Uracil-6- carboxaldehyde	[1]
CAS Number	36327-91-0	[1]
Molecular Formula	C5H4N2O3	[1]
Molecular Weight	140.1 g/mol	[1]
Appearance	Solid (Precipitates from solution upon cooling)	[1]
UV-Vis λmax	261 nm (hydrated form), 300 nm (anhydrous form)	[1]
Solubility	Soluble in hot water	[1]

Chemical Structure and Reactivity

Orotaldehyde is classified as a heterocyclic aldehyde.[1] The core of its reactivity lies in the electrophilic nature of the aldehyde's carbonyl carbon, making it susceptible to nucleophilic attack, oxidation, and reduction.[1][2][3] Its chemical behavior is also influenced by the uracil ring, a pyrimidine system with biological relevance.[1]

Key Reaction Pathways

The aldehyde group of **orotaldehyde** is the primary site for chemical transformations, providing synthetic routes to other functionalized uracil derivatives.[1]

Oxidation: The aldehyde group is readily oxidized to yield the corresponding carboxylic acid, orotic acid (uracil-6-carboxylic acid).[1] This transformation is a standard reaction for aldehydes and is a key aspect of orotaldehyde's chemical profile.[1] Orotic acid is a significant biological intermediate in the de novo biosynthesis of pyrimidine nucleotides.[1]



Reduction: The formyl group can be selectively reduced to a primary alcohol, forming 6-hydroxymethyluracil (6-HOMU).[1] This reaction requires careful selection of reagents to ensure chemoselectivity, as the C5=C6 double bond in the uracil ring is also a potential site for reduction.[1] Mild reducing agents are preferred to avoid over-reduction.[1]

Caption: Key chemical transformations of orotaldehyde.

Experimental Protocols Synthesis of Orotaldehyde via Oxidation of 6-Methyl Uracil

A well-established method for preparing **orotaldehyde** is the oxidation of 6-methyl uracil using selenium dioxide.[1] This foundational method was reported by Zee-Chen and Cheng in 1967. [1]

Materials:

- 6-methyl uracil (2.54 g)
- Selenium dioxide (2.66 g)
- Glacial acetic acid (60 mL)
- 5% Sodium bisulfite solution
- Active carbon
- Concentrated hydrochloric acid (HCI)

Procedure:

- Reaction: A mixture of 6-methyl uracil and selenium dioxide in glacial acetic acid is refluxed for approximately 6 hours.[1]
- Initial Work-up: The hot reaction mixture is filtered to remove solid byproducts. The solvent is then evaporated from the filtrate to yield the crude **orotaldehyde**.[1]



Purification: a. The crude product is dissolved in hot water (approx. 24 mL).[1] b. A 5% sodium bisulfite solution is added dropwise. This forms a reversible adduct with the aldehyde, a classic technique for purifying aldehydes.[1][4] c. The solution is boiled with active carbon for 10 minutes to decolorize it.[1] d. The mixture is filtered by gravity while hot to remove the carbon.[1] e. The filtrate is acidified to a pH of 1 using concentrated HCl.[1] f. Pure orotaldehyde precipitates from the solution upon cooling.[1]

Caption: Workflow for the synthesis and purification of orotaldehyde.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the characterization and purity assessment of synthesized **orotaldehyde**.

- High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of orotaldehyde and related compounds.[1] Reversed-phase chromatography is commonly employed for polar, heterocyclic compounds like orotaldehyde.[1]
- Spectroscopy:
 - NMR (¹H and ¹³C): Used to confirm the molecular structure, with the aldehyde proton typically showing a characteristic chemical shift around 9-10 ppm in the ¹H NMR spectrum.
 [1]
 - FT-IR: Helps in identifying functional groups, such as the C=O stretch of the aldehyde at approximately 1700 cm⁻¹.[1]
 - UV-Vis: Can be used for characterization, noting the difference in absorption maxima between the hydrated (261 nm) and anhydrous (300 nm) forms.[1]
 - Mass Spectrometry (MS): Confirms the molecular weight and elemental composition.[1]
- Computational and Crystallographic Analysis: The crystal structure of orotaldehyde monohydrate has been determined by combining powder X-ray diffraction (PXRD) data with first-principles calculations like Density Functional Theory (DFT).[1] This approach provides



detailed insights into the molecule's three-dimensional arrangement and hydrogen bonding networks.[1]

Caption: Logical workflow for the analytical characterization of **orotaldehyde**.

Applications in Research

Orotaldehyde serves as a versatile intermediate in the synthesis of other biologically relevant molecules.[1] It has been used as a building block for preparing 6-hydroxymethyluracil (6-HOMU) and more complex structures like porphyrins.[1] Additionally, **orotaldehyde** and related 6-substituted uracil analogs have been investigated for their potential to inhibit angiogenesis, a critical process for tumor growth, making them candidates for further development as anticancer agents.[1]

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